![molecular formula C16H14O3 B14341789 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 105438-05-9](/img/structure/B14341789.png)
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound belonging to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a naphthalene ring fused with a pyran ring, with ethyl and methyl substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through several synthetic routes. One common method involves the 1,4-conjugated addition of 2-hydroxy-5,8-dimethoxy-1,4-naphthoquinone to α,β-enones . Another approach is based on the 1,2-addition of hydroxynaphthazarins to α,β-enals . These reactions typically require acid-catalysis conditions and are carried out in solvents like ethanol with catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthopyrans with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound’s unique structural features make it useful in the development of dyes and pigments.
Wirkmechanismus
The mechanism by which 3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s dihydropyran structural group is known to exhibit pronounced biological activity, including antioxidant and antimicrobial effects . It can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione: A hydroxylated derivative with similar biological activities.
6,9-Dihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione:
6,9-Dihydroxy-2-methyl-7,8-dichloro-2H-naphtho[2,3-b]pyran-5,10-dione: A chlorinated derivative with enhanced biological activity.
Uniqueness
3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific ethyl and methyl substituents, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
105438-05-9 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-ethyl-2-methyl-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C16H14O3/c1-3-10-8-13-14(17)11-6-4-5-7-12(11)15(18)16(13)19-9(10)2/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
BYNTXRQRPHPVQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


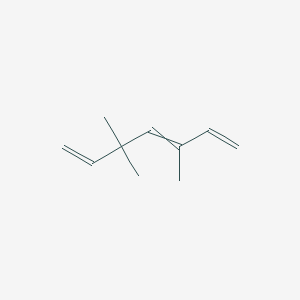
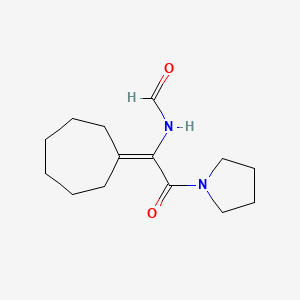
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


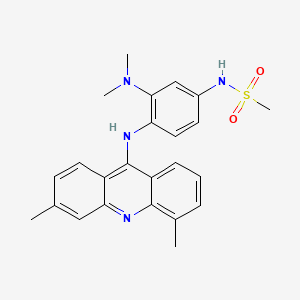
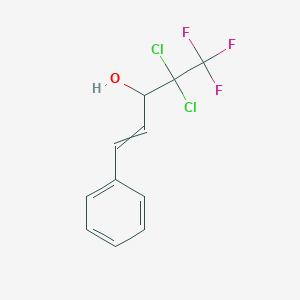

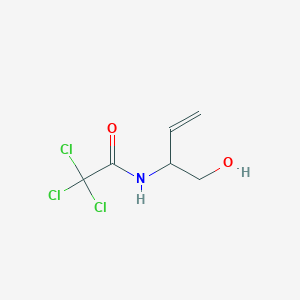
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
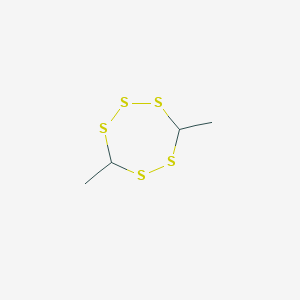
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
